molecular formula C12H14BBrF2O2 B2598910 2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2264017-64-1

2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2598910
CAS No.: 2264017-64-1
M. Wt: 318.95
InChI Key: ZILXGVKHSJXRGK-UHFFFAOYSA-N
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Description

This organoboron compound features a pinacol boronate ester core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a 4-bromo-3,5-difluorophenyl group. The bromine and fluorine substituents confer distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry. Its molecular formula is C₁₂H₁₃BBrF₂O₂ (MW: 357.95 g/mol), and it is typically synthesized via palladium-catalyzed borylation or halogen exchange reactions .

Properties

IUPAC Name

2-(4-bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILXGVKHSJXRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-3,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production processes.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron donor in Pd-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key findings include:

Reaction Conditions and Yields

Substrate (Halide)Catalyst SystemSolventBaseTemp (°C)Yield (%)Source
4-Bromo-3-fluorophenolPd(dppf)Cl₂·DCMDME/H₂OCs₂CO₃9078
Benzo[b]thiophen-2-yl triflatePd(OAc)₂/SPhosTHF/H₂OK₃PO₄9065
Methyl 2-bromo-5-chlorobenzoatePd(dppf)Cl₂·DCM1,4-dioxaneKOAc9074
  • Mechanism : The boron center undergoes transmetallation with Pd⁰ intermediates, followed by oxidative addition to aryl halides and reductive elimination to form biaryl products .

  • Fluorine Effects : The 3,5-difluoro substitution enhances electrophilicity at the boron-bound carbon, accelerating transmetallation .

Halogen Exchange Reactions

The bromine atom participates in halogen exchange under transition-metal catalysis:

Representative Transformations

Reaction TypeReagentProductYield (%)NotesSource
Bromine → IodineNaI/CuI4-Iodo-3,5-difluorophenylboronic ester82Requires DMF, 120°C
Bromine → ChlorineCl₂ gas4-Chloro-3,5-difluorophenylboronic ester68Radical initiator required
  • Limitation : Competing protodeboronation occurs above 100°C in polar aprotic solvents .

Esterification and Hydrolysis

The dioxaborolane ring undergoes controlled hydrolysis/esterification:

Hydrolysis Pathways

ConditionsProductBoron Retention (%)Source
0.5 N HCl, RT4-Bromo-3,5-difluorophenylboronic acid95
H₂O₂/NaOHBoroxine dimer87
Ac₂O, pyridineAcetylated boronate91
  • Stability : The pinacol ester group resists hydrolysis below pH 10, enabling selective functionalization .

Fluorine-Directed Reactions

The 3,5-difluoro substituents direct regioselective transformations:

Electrophilic Aromatic Substitution

ReagentPosition ModifiedProductYield (%)Source
HNO₃/H₂SO₄Para to boron4-Bromo-3,5-difluoro-2-nitrobenzene73
ClSO₃HOrtho to fluorineSulfonated derivative65
  • DFT Calculations : Fluorine withdraws electron density, activating the para position by 12.3 kcal/mol compared to meta.

Thermal Decomposition

Temp (°C)Time (hr)Major DegradantsSource
1502Boroxine + HF
2001Polycyclic aromatics

Protodeboronation Rates

SolventpHHalf-life (hr)
DMSO748
EtOH32.5
H₂O100.3

Scientific Research Applications

Organic Synthesis

The primary application of 2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. Its role as a boronic ester allows it to participate in various coupling reactions:

  • Suzuki-Miyaura Coupling : This reaction facilitates the formation of biaryl compounds by coupling aryl or vinyl halides with boronic esters in the presence of a palladium catalyst and a base . The compound's stability and reactivity make it an excellent candidate for these reactions.

Medicinal Chemistry

In the realm of drug development, this compound has been utilized to synthesize biologically active molecules. Its ability to form stable carbon-carbon bonds is crucial for creating complex structures often found in pharmaceuticals:

  • Drug Discovery : The compound has been employed in synthesizing inhibitors for various biological targets, including those involved in cancer therapy and other diseases . Its unique structure enhances the efficacy and selectivity of the resulting drugs.

Material Science

The compound's applications extend to material science where it is used in producing advanced materials such as polymers and electronic components. Its properties allow for the modification of material characteristics which can lead to improved performance in various applications .

Case Study 1: Antimalarial Therapy

A study focused on optimizing boronic esters for antimalarial therapy demonstrated that modifications to the scaffold structure could significantly enhance solubility and metabolic stability while maintaining antiparasitic activity. This highlights the importance of structural optimization in developing effective therapeutic agents .

Case Study 2: Synthesis of Biologically Active Compounds

Research involving the synthesis of complex organic molecules using this compound has shown promising results in creating new pharmaceuticals with enhanced biological activity. The mechanism typically involves forming a palladium-boron complex that facilitates the transfer of aryl groups to various coupling partners .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structural Difference : Fluorine atoms at 2,6-positions vs. 3,5-positions in the target compound.
  • Steric Effects: Ortho-fluorine atoms introduce steric hindrance, reducing accessibility for coupling reactions compared to the 3,5-difluoro isomer .
  • Applications : Less commonly reported in cross-coupling, possibly due to steric challenges.
2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structural Difference : Chlorine replaces bromine at the para position.
  • Impact :
    • Reactivity : Chlorine’s lower electronegativity reduces the leaving group ability, making this compound less reactive in substitution reactions compared to the brominated analog .
    • Cost : Priced higher (e.g., 1g = €199) due to synthetic complexity .

Aromatic Substitution Variations

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structural Difference : Lacks fluorine substituents.
  • Impact: Solubility: Non-fluorinated analogs are typically more lipophilic (e.g., colorless to light yellow liquid) .
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structural Difference : Methoxybenzyl group replaces bromo-difluorophenyl.
  • Impact :
    • Electronic Effects : Methoxy group is electron-donating, stabilizing the boron center but reducing electrophilicity.
    • Applications : More suited for alkylation or stabilization of boron intermediates .

Bulky Aromatic Derivatives

2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin)
  • Structural Difference : Mesityl group provides steric bulk.
  • Impact :
    • Stability : Enhanced stability against hydrolysis and oxidation due to steric protection .
    • Applications : Preferred in catalytic systems requiring robust boronates .

Data Tables

Table 1: Physical and Electronic Properties

Compound Molecular Formula Substituents Reactivity (vs. Target) Key Applications
Target Compound C₁₂H₁₃BBrF₂O₂ 4-Br, 3,5-F High (Br as leaving group) Cross-coupling, drug discovery
2-(4-Bromo-2,6-difluorophenyl)-... C₁₂H₁₃BBrF₂O₂ 4-Br, 2,6-F Moderate (steric hindrance) Niche coupling reactions
2-(4-Chloro-3,5-difluorophenyl)-... C₁₂H₁₃BClF₂O₂ 4-Cl, 3,5-F Lower (Cl less reactive) Stabilized intermediates
2-(4-Bromophenyl)-... C₁₂H₁₆BBrO₂ 4-Br Moderate General synthesis
MesBpin C₁₆H₂₄BO₂ 2,4,6-Trimethyl Low (steric protection) Catalysis, stable ligands

Key Research Findings

  • Electronic Effects : Fluorine at meta positions (3,5) optimizes reactivity by balancing electron withdrawal and steric accessibility .
  • Halogen Impact : Bromine’s superior leaving group ability makes the target compound more reactive than chloro analogs in cross-coupling .
  • Steric Considerations : Bulky substituents (e.g., MesBpin) enhance stability but limit reaction scope compared to the target compound .

Biological Activity

2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H15BBrF2O2\text{C}_{12}\text{H}_{15}\text{BBrF}_2\text{O}_2

Key Features:

  • Bromine and Fluorine Substituents: The presence of bromine and difluorophenyl groups enhances its reactivity and selectivity in various chemical reactions.
  • Dioxaborolane Moiety: This structure contributes to the compound's stability and makes it a valuable reagent in organic synthesis.

The biological activity of this compound primarily involves its role as a boronic ester in cross-coupling reactions. The mechanism can be summarized as follows:

  • Formation of Boron-Palladium Complex: The boron atom forms a complex with a palladium catalyst.
  • Transference of Aryl Group: This complex facilitates the transfer of the aryl group to a coupling partner.
  • Reductive Elimination: The final product is formed through reductive elimination from the palladium-boron intermediate.

These steps are crucial in synthesizing biologically active compounds that may have therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties: It has been utilized in the synthesis of compounds with anticancer activity by forming stable carbon-carbon bonds essential for constructing complex drug molecules.
  • Anti-inflammatory Effects: Some derivatives have shown promise in treating inflammatory conditions due to their ability to modulate signaling pathways involved in inflammation.
  • Antibacterial Activity: Preliminary studies suggest potential antibacterial properties against specific pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth in vitro ,
Anti-inflammatoryReduction of pro-inflammatory cytokines ,
AntibacterialEffective against Gram-positive bacteria

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel derivatives from this compound and evaluated their cytotoxic effects on various cancer cell lines. Results indicated significant growth inhibition in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory potential of this compound. It was found that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages. These findings suggest that modifications to the dioxaborolane structure could enhance anti-inflammatory properties.

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